molecular formula C7H14ClMgNO B13449189 Chloro(3-morpholin-4-ylpropyl)magnesium

Chloro(3-morpholin-4-ylpropyl)magnesium

Cat. No.: B13449189
M. Wt: 187.95 g/mol
InChI Key: GLHRICKKZUKLON-UHFFFAOYSA-M
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Description

Chloro(3-morpholin-4-ylpropyl)magnesium is an organomagnesium compound, commonly used as a Grignard reagent in organic synthesis. Its molecular formula is C7H14ClMgNO, and it has a molecular weight of 187.95 g/mol . This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable tool in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro(3-morpholin-4-ylpropyl)magnesium is typically prepared via the Grignard reaction, which involves the reaction of an alkyl or aryl halide with magnesium metal in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) . The general procedure includes:

    Preparation of the Grignard Reagent: Magnesium turnings are activated by iodine or a small amount of the alkyl halide. The activated magnesium is then reacted with 3-chloropropylmorpholine in dry THF under an inert atmosphere to form the Grignard reagent.

    Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves:

    Large-Scale Reactors: Using large-scale reactors equipped with efficient stirring and temperature control systems.

    Purification: The crude product is purified by distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Chloro(3-morpholin-4-ylpropyl)magnesium undergoes various types of reactions, including:

Common Reagents and Conditions

    Reagents: Common reagents include aldehydes, ketones, esters, and epoxides.

    Conditions: Reactions are typically carried out in anhydrous solvents like THF or diethyl ether under inert atmospheres to prevent moisture and air from deactivating the Grignard reagent.

Major Products

    Alcohols: Formed from the reaction with carbonyl compounds.

    Coupled Products: Formed from coupling reactions with various electrophiles.

Scientific Research Applications

Chloro(3-morpholin-4-ylpropyl)magnesium has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Chloro(3-morpholin-4-ylpropyl)magnesium involves the nucleophilic addition of the organomagnesium compound to electrophilic centers in substrates. The magnesium atom coordinates with the oxygen or nitrogen atoms in the substrate, facilitating the nucleophilic attack by the carbon atom bonded to magnesium .

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: Another Grignard reagent used for similar purposes.

    Methylmagnesium Chloride: Used in nucleophilic addition reactions.

    Ethylmagnesium Bromide: Commonly used in organic synthesis.

Uniqueness

Chloro(3-morpholin-4-ylpropyl)magnesium is unique due to the presence of the morpholine ring, which can impart additional reactivity and selectivity in certain reactions. This makes it a valuable reagent in the synthesis of heterocyclic compounds and other complex molecules.

Properties

Molecular Formula

C7H14ClMgNO

Molecular Weight

187.95 g/mol

IUPAC Name

magnesium;4-propylmorpholine;chloride

InChI

InChI=1S/C7H14NO.ClH.Mg/c1-2-3-8-4-6-9-7-5-8;;/h1-7H2;1H;/q-1;;+2/p-1

InChI Key

GLHRICKKZUKLON-UHFFFAOYSA-M

Canonical SMILES

[CH2-]CCN1CCOCC1.[Mg+2].[Cl-]

Origin of Product

United States

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